3-Nonene

Description

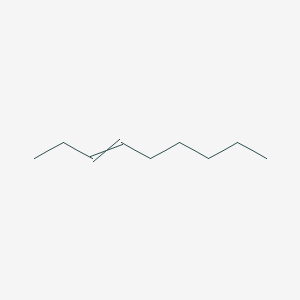

Structure

2D Structure

Propriétés

Numéro CAS |

125146-82-9 |

|---|---|

Formule moléculaire |

C9H18 |

Poids moléculaire |

126.24 g/mol |

Nom IUPAC |

non-3-ene |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3 |

Clé InChI |

YCBSHDKATAPNIA-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC |

SMILES canonique |

CCCCCC=CCC |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Applications

1. Chemical Intermediate Production

3-Nonene serves as a key intermediate in the synthesis of various chemical products. It is widely utilized in the production of:

- Surfactants : Used in detergents and emulsifiers.

- Lubricants : Essential for reducing friction in machinery.

- Additives : Enhances the properties of plastics and resins.

The oligomerization of propylene is a common method for producing nonene, which includes various isomers like 1-nonene and 2-nonene, with this compound being particularly valuable due to its unique reactivity profile .

2. Polymer Production

this compound is integral to the manufacture of polymers. Its derivatives are used to create:

- Polyolefins : Important for packaging and construction materials.

- Coatings : Provide protective layers in various applications.

Biological Applications

1. Medicinal Chemistry

Research has indicated that this compound and its derivatives may possess biological activity, making them potential candidates for drug development. Studies suggest that certain alkenes can exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Environmental Impact

1. Volatile Organic Compound (VOC) Concerns

this compound is classified as a VOC, contributing to air pollution and secondary pollutant formation, such as ozone. Its reactivity under environmental conditions necessitates monitoring and regulation to mitigate its impact on air quality.

Case Study 1: Antioxidant Properties

A study assessed the antioxidant activities of various alkenes, including this compound. The results indicated that this compound exhibited significant scavenging activity against free radicals, as shown in Table 1.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 45 | 52 |

| p-Cymene | 60 | 68 |

| β-Pinene | 50 | 55 |

Table 1: Antioxidant activities of selected compounds.

Case Study 2: Industrial Synthesis

In industrial applications, this compound is used as a precursor for synthesizing nonyl phenol and other derivatives, which are essential in producing surfactants and lubricants. Research indicates that these derivatives often exhibit enhanced biological activities compared to their parent compound .

Molecular Docking Studies

Molecular docking studies have been conducted to explore how this compound interacts with biological targets at the molecular level. These studies suggest potential therapeutic effects through binding interactions with specific enzymes involved in metabolic pathways.

Comparaison Avec Des Composés Similaires

Structural Isomers: 1-Nonene and 2-Nonene

Key Differences :

- Regioselectivity: The Shapiro reaction favors this compound over 2-nonene (49:1 ratio), whereas 1-nonene dominates in HTL processes due to thermal degradation of 3-hydroxydecanoic acid .

- Biological Context: this compound is implicated in mountain pine beetle pheromone biosynthesis, while 1-nonene lacks such specialized roles .

Functional Analogues: 3-Hexene and 4-Undecyne

Key Differences :

- Chain Length Effects: 3-Hexene (C6) is more volatile but less biologically active in plant-microbe interactions compared to this compound (C9) .

- Functional Groups: 4-Undecyne (alkyne) exhibits distinct reactivity compared to alkenes like this compound, influencing its role in plant growth modulation .

Contrasts :

- Toxicity: this compound is linked to growth repression in tobacco seedlings, whereas 1-undecene (C11) shows neutral or beneficial effects at low concentrations .

- Degradation Pathways: this compound is emitted during PVC degradation, unlike 1-nonene, which arises from biopolymer liquefaction .

Méthodes De Préparation

Reactor Configuration and Process Flow

A patented multi-stage fixed-bed reactor system (CN109956845B) employs a combination of main and auxiliary reactors arranged in series or parallel. The process flow typically includes:

-

Pre-reaction in auxiliary reactors : Propylene undergoes initial oligomerization to form hexene and partial nonene.

-

Deep reaction in the main reactor : The pre-reacted mixture is further processed to maximize nonene formation.

-

Separation via rectifying towers : Light components (e.g., unreacted propylene) are recycled, while nonene is isolated as a crude product (≥75% purity).

A representative configuration uses:

Table 1: Key Process Parameters for Propylene Oligomerization

Catalyst Composition and Performance

The catalytic system plays a pivotal role in directing selectivity. The patent specifies:

-

Active component : NiSO₄ supported on γ-Al₂O₃.

-

Promoters : Zr(SO₄)₂, CrSO₄, or Fe₂(SO₄)₃ to modulate acidity and active sites.

Promoters like Fe₂(SO₄)₃ reduce hexene formation by 18% while increasing nonene selectivity to 57.2% compared to unpromoted catalysts. Catalyst stability is maintained for >1,000 hours under continuous operation, with regeneration cycles every 6–12 months.

Reaction Conditions and Optimization

Critical parameters influencing yield and isomer distribution include:

-

Temperature : 10–100°C (lower temperatures favor oligomerization over cracking).

-

Pressure : ≥2.0 MPa to maintain liquid-phase conditions.

-

Recycle ratio : ≤3.0 molar ratio of recycled propylene to fresh feed to avoid side reactions.

Alternative Synthetic Routes

While propylene oligomerization dominates industrial production, laboratory-scale methods offer routes to specific isomers like this compound.

Hydrogenation of Nonynes

Selective hydrogenation of 3-Nonyne over Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) yields cis-3-Nonene with >90% stereoselectivity. However, this method is cost-prohibitive for bulk production due to high precursor costs.

Isomerization of Linear Alkenes

1-Nonene or 2-Nonene can be isomerized to this compound using acidic catalysts (e.g., H-ZSM-5 zeolites) at 150–200°C. This route is limited by equilibrium mixtures requiring subsequent distillation.

Table 2: Comparison of this compound Preparation Methods

| Method | Selectivity | Yield | Cost | Scalability |

|---|---|---|---|---|

| Propylene Oligomerization | 75–85% | 98% | Low | Industrial |

| Nonyne Hydrogenation | >90% | 70–80% | High | Laboratory |

| Alkene Isomerization | 50–60% | 65% | Moderate | Pilot-scale |

Industrial-Scale Production Considerations

Separation and Purification

The crude nonene stream from oligomerization contains C6, C9, and C12 alkenes. Fractional distillation under vacuum (10–50 mmHg) separates this compound (boiling point: 146–148°C) from isomers and heavier oligomers. Advanced methods like simulated moving bed (SMB) chromatography achieve >99% purity but remain energy-intensive.

Q & A

Q. What are the key challenges in synthesizing high-purity 3-Nonene isomers, and what methodological approaches optimize yield and selectivity?

Synthesis of this compound isomers (e.g., (E)-3-Nonene, cis-2-Nonene) often faces challenges in controlling regioselectivity and minimizing byproducts. Methodological optimization includes:

- Catalyst selection : Transition metal catalysts (e.g., palladium or ruthenium) can enhance stereochemical control during elimination or hydrogenation reactions.

- Reaction conditions : Temperature gradients and solvent polarity adjustments (e.g., using polar aprotic solvents) improve isomer separation.

- Purification : Fractional distillation coupled with GC-MS analysis ensures purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural isomers, and how should data interpretation be approached?

- NMR Spectroscopy : NMR distinguishes cis/trans isomers via chemical shift differences in allylic carbons (e.g., δ 125–130 ppm for double-bond environments).

- IR Spectroscopy : Stretching frequencies near 1650 cm confirm C=C bonds, while absorption bands for CH groups (~2850–2950 cm) validate alkyl chain integrity.

- GC-MS : Retention time comparisons against reference libraries resolve co-eluting isomers. Data interpretation requires calibration with authentic standards and spectral deconvolution tools .

Q. How can researchers design experiments to investigate the reactivity of this compound in different solvent systems?

- Kinetic studies : Monitor reaction rates (e.g., halogenation or epoxidation) using UV-Vis spectroscopy under controlled solvent polarity (e.g., hexane vs. DMSO).

- Solvent parameterization : Correlate outcomes with Hansen solubility parameters to assess solvent-solute interactions.

- Control experiments : Include inert solvents (e.g., CCl) to isolate solvent-specific effects. Statistical tools like ANOVA validate reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic stability data between cis and trans isomers of this compound?

Discrepancies in stability data (e.g., enthalpy differences <2 kcal/mol) arise from experimental limitations. Resolution strategies include:

- Computational validation : Density Functional Theory (DFT) calculates isomerization energies (e.g., B3LYP/6-31G* basis sets) to cross-validate experimental calorimetry.

- Error analysis : Quantify uncertainties in differential scanning calorimetry (DSC) via replicate trials and error propagation models.

- Meta-analysis : Systematically compare literature datasets to identify outliers or methodological biases .

Q. How do steric and electronic factors influence the regioselectivity of this compound in catalytic hydrogenation, and what experimental designs validate these effects?

- Steric effects : Bulky substituents near the double bond hinder catalyst access, favoring hydrogenation at less hindered positions. Use steric maps (e.g., Tolman cone angles) to predict reactivity.

- Electronic effects : Electron-withdrawing groups (e.g., halides) polarize the double bond, altering transition-state geometries.

- Validation : Isotopic labeling ( or ) tracks hydrogenation pathways, while in-situ FTIR monitors intermediate adsorption on catalyst surfaces .

Q. What advanced computational models predict the environmental degradation pathways of this compound, and how can these be experimentally validated?

- Molecular dynamics (MD) simulations : Model oxidation pathways (e.g., ozonolysis) under atmospheric conditions using reactive force fields (ReaxFF).

- Degradation product analysis : Use HPLC-TOF/MS to detect carbonyl or carboxylic acid byproducts in controlled ozone exposure chambers.

- Field validation : Deploy passive samplers in environmental matrices (e.g., soil or air) and compare degradation rates with computational predictions .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., isomer stability), employ triangulation by combining computational, experimental, and meta-analytical approaches .

- Experimental Design : Align research questions with validated protocols (e.g., IUPAC guidelines for alkene characterization) to ensure reproducibility .

- Research Gaps : Prioritize unexplored areas like photochemical reactivity or ecological impact assessments to advance this compound research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.